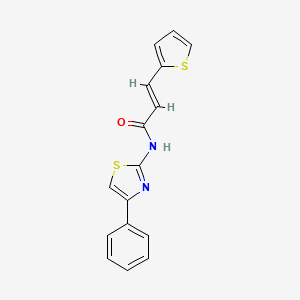

N-(4-phenyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acrylamide derivatives, particularly those incorporating thiazole and thiophene rings, are of significant interest due to their diverse chemical and biological properties. These compounds have been explored for various applications, including their potential as monomers for polymerization, biological activities, and roles in material science.

Synthesis Analysis

The synthesis of acrylamide derivatives often involves condensation reactions under basic conditions, utilizing precursors like carbaldehydes and cyanoacetamide in solvents such as ethanol (Kariuki et al., 2022). Other methods include reactions with acryloyl chloride and amines to introduce specific functional groups, tailored for desired chemical properties (Barım & Akman, 2019).

Molecular Structure Analysis

Molecular structure determination of these compounds often employs techniques like NMR spectroscopy and X-ray diffraction. These methods provide detailed insights into the molecular geometry, confirming the presence of thiazole, thiophene, and acrylamide functionalities (Kariuki et al., 2022).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and cyclization, influenced by their functional groups. For example, acrylamide monomers containing heteroatoms like sulfur can significantly alter polymer properties (Martens et al., 1993). The presence of thiazole and thiophene rings also affects the reactivity and chemical stability of these compounds.

Physical Properties Analysis

The physical properties of acrylamide derivatives, including solubility, thermal stability, and polymerizability, are crucial for their application in material science and synthetic chemistry. Solubility in various solvents is particularly important for process design and product formulation (Yao et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, dictate the versatility of acrylamide derivatives in synthesis. Their ability to undergo controlled radical polymerization is also notable, enabling the design of polymers with specific functionalities and molecular weights (Mori et al., 2005).

Eigenschaften

IUPAC Name |

(E)-N-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS2/c19-15(9-8-13-7-4-10-20-13)18-16-17-14(11-21-16)12-5-2-1-3-6-12/h1-11H,(H,17,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMFFJPZQOIGPL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)